Repaglinide-ethyl-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Repaglinide-ethyl-d5 is a synthetic compound used in scientific research. It is a pro-drug of repaglinide, a meglitinide antidiabetic drug. Repaglinide-ethyl-d5 is used in the study of biological processes, such as glucose homeostasis and insulin sensitivity. It is also used to assess the effectiveness of new drugs, as well as for the development of new drug delivery systems.
Scientific Research Applications
Pharmacokinetics and Drug Metabolism Studies
Repaglinide D5 is used in pharmacokinetic studies to understand how the drug is metabolized in the body. It is taken up into hepatocytes by organic anion-transporting polypeptide (OATP) 1B1 and then metabolized by cytochrome P450 (CYP) 2C8 and CYP3A4 into several metabolites . The contribution of CYP2C8 in repaglinide metabolism was estimated to be larger than that of CYP3A4 under each buffer condition .
Drug Interaction Studies
Repaglinide D5 is used in drug interaction studies. The area under the concentration curve (AUC) of repaglinide has been reported to increase by co-administration of various drugs . This helps in understanding how other drugs can affect the metabolism of repaglinide.
Hypoglycemia Evaluation
A robust high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the qualitative detection of hypoglycemic agents including Repaglinide D5 . This is essential in the evaluation of a patient with spontaneous hypoglycemia .
Bioavailability Improvement Studies
Repaglinide D5 is used in studies aimed at improving the bioavailability of drugs. Utilizing hydrotropy and solid dispersing techniques, the solubility and bioavailability of Repaglinide were improved .
Detection in Biological Samples
Repaglinide D5 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection of repaglinide in biological samples . This helps in determining the concentration of repaglinide in these samples.
Diabetes Treatment Research
As an antidiabetic drug, Repaglinide D5 is used in research related to the treatment of type 2 diabetes . It helps in understanding how the drug works in controlling blood sugar levels.
properties
IUPAC Name |
4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKWTJYAYMJKF-NTSVIFQKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662187 |
Source
|
Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Repaglinide-ethyl-d5 | |
CAS RN |
1217709-85-7 |
Source
|
Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What analytical techniques are commonly employed for the quantification of Repaglinide in plasma?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for quantifying Repaglinide in plasma [, ]. This technique offers high sensitivity and selectivity, enabling the accurate measurement of drug concentrations in complex biological matrices.
Q2: Why is simultaneous analysis of multiple hypoglycemic drugs important?
A2: Patients with type 2 diabetes are often prescribed a combination of different hypoglycemic drugs to achieve optimal glycemic control []. Therefore, analytical methods capable of simultaneously quantifying multiple drugs in a single run are essential for monitoring patient adherence to medication, assessing drug interactions, and optimizing treatment strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.